(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride
Description
Properties
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-2-3-7-5(6)1-4-8(10)11-7;;/h1,4,6H,2-3,9H2,(H2,10,11);2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTSXXBDUGSVFG-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Manganese-Catalyzed Oxidation of Pyridine Derivatives
A pivotal method involves oxidizing 2,3-cyclopentenopyridine analogues using Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (TBHP) in water. This reaction selectively converts the methylene group adjacent to the pyridine nitrogen into a ketone, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates. For the target diamine, this ketone undergoes reductive amination. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% Mn(OTf)₂ | 85–92 |
| Oxidant | TBHP (65% in H₂O) | – |
| Solvent | H₂O | – |
| Temperature | 25°C | – |
This aqueous-phase method minimizes byproducts and enhances scalability.
Condensation and Cyclization Strategies
Alternative routes employ condensation reactions, as seen in thienopyridine syntheses. For example, tert-butyl-protected azepine intermediates react with 2-cyanoethanethioamide under piperidine acetate catalysis to form fused pyridine rings. While this method is less direct for cyclopenta[b]pyridines, it highlights the utility of protecting groups (e.g., tert-butyloxycarbonyl) in managing reactivity.
Stereochemical Control for (R)-Configuration
The (R)-enantiomer is obtained through asymmetric catalysis or kinetic resolution .
Chiral Auxiliary-Assisted Synthesis
A patented approach couples the diamine with a chiral tert-butyl ester, inducing stereoselectivity during cyclization. Deprotection with HCl yields the enantiomerically pure (R)-form.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic diamine in organic solvents selectively modifies the (S)-enantiomer, leaving the (R)-form untouched.
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or water, precipitating the dihydrochloride salt. Critical factors include:
| Parameter | Optimal Condition | Purity (%) |
|---|---|---|
| HCl Concentration | 4–6 M in H₂O | ≥99 |
| Temperature | 0–5°C | – |
| Stirring Time | 2–4 hours | – |
Analytical Characterization
Robust quality control ensures enantiopurity and chemical identity:
Chemical Reactions Analysis
Types of Reactions
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent Position and Activity: The target compound’s 2,5-diamine configuration distinguishes it from CAPD derivatives (3-cyano group) and multi-substituted analogs (e.g., 4-aryl or 2-thienyl groups). Positional differences significantly influence functionality: CAPD derivatives exhibit corrosion inhibition due to electron-withdrawing cyano groups enhancing adsorption on metal surfaces , while the target compound’s amine groups may favor hydrogen bonding in biological systems.
Stereochemistry: The (R)-enantiomer of the target compound could offer enantioselective interactions absent in racemic or non-chiral analogs like CAPD derivatives. This is critical in drug development, where stereochemistry often dictates efficacy and toxicity.
Salt Form and Stability :
- The dihydrochloride salt improves aqueous solubility compared to free-base cyclopenta[b]pyridines. In contrast, CAPD derivatives are typically neutral molecules optimized for surface adsorption in corrosive environments .
Synthetic Routes :
- The target compound is synthesized via a streamlined deprotection step , whereas CAPD derivatives require cycloaddition reactions , and multi-substituted analogs involve multi-step functionalization .
Notes
Storage and Handling : The target compound’s light sensitivity and low-temperature storage requirements contrast with the stability of neutral CAPD derivatives under ambient conditions .
Enantiomeric Purity : The (R)-configuration’s impact on activity warrants further investigation, particularly against its (S)-counterpart or racemic mixtures.
Positional Isomerism: Intermediate 139 (3,7-diamine) highlights how minor structural changes could drastically alter molecular interactions, meriting comparative crystallographic or docking studies .
Biological Activity
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article explores its synthesis, biological evaluations, and relevant case studies highlighting its efficacy and mechanisms of action.
Synthesis
The synthesis of this compound involves the cyclization of precursor compounds under specific conditions to yield the desired heterocyclic structure. The compound is characterized by its unique bicyclic structure which contributes to its biological properties.
Sigma-1 Receptor Antagonism
One of the most notable biological activities of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives is their interaction with sigma receptors. A study demonstrated that related compounds exhibit high affinity for sigma-1 receptors (σ1R), which are implicated in various neurological processes. The compound showcased significant antagonistic properties against σ1R, indicating potential applications in treating pain and anxiety disorders .
| Compound | Ki (nM) | σ1/σ2 Selectivity |
|---|---|---|
| (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine | 15.6 | >2000 |
Analgesic Effects
In animal models, (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives have demonstrated dose-dependent analgesic effects. The formalin test results indicated that these compounds could potentially serve as effective analgesics .
Case Study 1: Pain Management
A specific study evaluated the efficacy of a derivative of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine in a formalin-induced pain model. The results showed significant reduction in pain responses at various dosages compared to control groups. This suggests that the compound may modulate pain pathways effectively through sigma receptor antagonism.
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that sigma receptor antagonists could mitigate neuronal damage and improve cognitive function in models of Alzheimer's disease .
The primary mechanism through which (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine exerts its biological effects appears to be through sigma receptor modulation. By binding to σ1 receptors, the compound may influence various intracellular signaling pathways associated with cell survival and pain perception.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing (R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, including cyclocondensation and diamination, with chiral resolution steps to isolate the (R)-enantiomer. Key intermediates, such as substituted cyclopenta[b]pyridine derivatives, can be synthesized via Friedländer annulation or cyclization reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, and chiral catalysts) is critical for enhancing enantiomeric purity. Characterization via ¹H/¹³C NMR and IR spectroscopy ensures structural fidelity .
Q. How can researchers confirm the structural identity and purity of synthesized batches of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H NMR (300–400 MHz) to verify proton environments (e.g., amine and cyclopentyl groups) and ¹³C NMR for carbon skeleton validation. IR spectroscopy (4000–400 cm⁻¹) identifies functional groups like NH₂ and aromatic C-H stretches .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Cl) confirm chemical composition.
- Chiral Purity : Chiral HPLC or polarimetry compares retention times/optical rotation against racemic mixtures or standards .
Q. What are the optimal storage conditions to maintain the compound’s stability during experimental workflows?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via oxidation or hygroscopic absorption. Pre-weighed aliquots in amber vials minimize light/air exposure. Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can predict shelf life .
Advanced Research Questions
Q. How does the stereochemical configuration at the 5-position influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The (R)-enantiomer’s spatial arrangement affects binding affinity and selectivity. Use molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) to compare binding modes with targets. For example, replace the 5-amine group with bulkier substituents to study steric effects. Cross-validate with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Analyze ¹H NMR spectra for discrepancies in NH₂ proton shifts (δ = 5.0–6.0 ppm), which may indicate residual solvents or byproducts.
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography definitively confirms stereochemistry and crystal packing.
- Statistical Tools : Principal component analysis (PCA) of spectral data identifies outlier batches .
Q. What computational approaches predict the compound’s pharmacokinetic behavior in biological systems?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) with GROMACS.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolite prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
